N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-3,4-diethoxybenzamide is a synthetic organic compound primarily investigated for its biological activity, specifically as a potential therapeutic agent for stroke in the context of hypertension. [] It is classified as a SPAK (STE20/SPS1-related proline/alanine-rich kinase) inhibitor. [] This compound is not naturally occurring and has primarily been investigated in preclinical research settings.
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-3,4-diethoxybenzamide functions as a SPAK inhibitor. [] SPAK is a kinase involved in the WNK (with no lysine [K] kinases)-SPAK-NKCC1 (Na-K-Cl cotransporter) signaling cascade. [] This cascade is implicated in the regulation of ion transport and cell volume, and its overactivation has been linked to worsened stroke outcomes, particularly in the presence of hypertension. [] By inhibiting SPAK, this compound disrupts the cascade, potentially mitigating the detrimental effects of its overactivation in the context of stroke. []
The primary scientific application of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-3,4-diethoxybenzamide explored in the provided research is its potential as a therapeutic agent for stroke, particularly in individuals with pre-existing hypertension. [] Research suggests that this compound, through its inhibition of the WNK-SPAK-NKCC1 cascade, may reduce brain lesion size and improve neurological function following stroke in hypertensive mice. [] This highlights its potential for improving stroke outcomes in a patient population where current blood pressure-lowering treatments have shown limited efficacy. []
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: